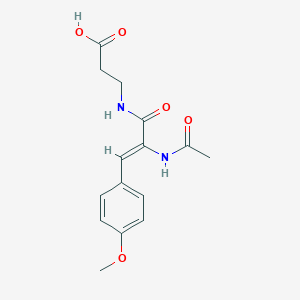

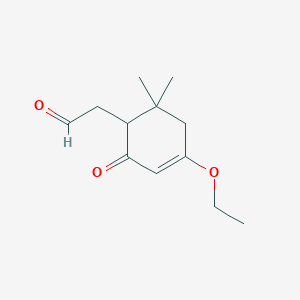

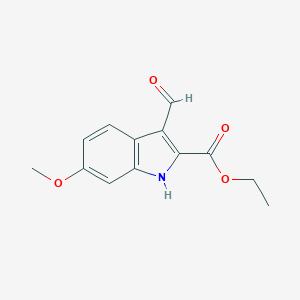

![molecular formula C9H2F6N4 B068596 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 175276-40-1](/img/structure/B68596.png)

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic additions or reactions with nucleophiles, leading to a variety of functionalized compounds. For instance, reactions with phenol and aniline analogs in the presence of triethyloxonium fluoroborate yield cyclohexadienylidene derivatives and corresponding spiro lactones under specific conditions (Kurihara & Nasu, 1982). A facile synthesis path for novel derivatives involves coupling reactions and the use of spectroscopic analyses to characterize the newly formed compounds, demonstrating the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis The molecular structure of these compounds is often confirmed through X-ray crystallography, showing that the pyrazolopyrimidine ring system is essentially planar and forms specific dihedral angles with adjacent molecular structures (Wen et al., 2004). This structural information is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitutions and the ability to form various functionalized derivatives through reactions with different reagents. These reactions are utilized to synthesize compounds with potential biological and pharmaceutical applications, showcasing their versatile chemical properties (Jismy et al., 2020).

Physical Properties Analysis The physical properties of these compounds, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and reactivity of the 18F-labeled pyrazolo[1,5-a]pyrimidine derivative in biological environments suggest potential applications in medical imaging (Xu et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity and potential for further functionalization, are highlighted by the synthesis of various derivatives. The regioselective synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showcases the strategic manipulation of the pyrazolo[1,5-a]pyrimidine scaffold to introduce diverse chemical functionalities, enhancing their utility in synthetic and medicinal chemistry (Emelina et al., 2001).

Applications De Recherche Scientifique

-

Scientific Field: Biochemistry/Pharmacology

- Application Summary : This compound, also known as PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

- Results/Outcomes : PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

-

Scientific Field: Organic Chemistry/Optical Applications

- Scientific Field: Chemical Synthesis

- Scientific Field: Material Science/Optical Applications

- Application Summary : Pyrazolo[1,5-a]pyrimidines, a family of compounds to which “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” belongs, have been identified as strategic compounds for optical applications .

- Results/Outcomes : These compounds exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

Orientations Futures

The future directions of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” research could involve further exploration of its biological activity and potential applications in medicine. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Propriétés

IUPAC Name |

5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWOBVYCHLPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371159 | |

| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

175276-40-1 | |

| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

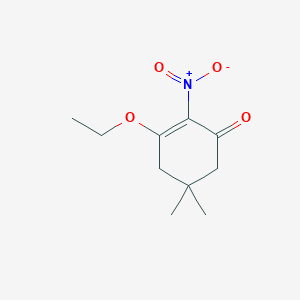

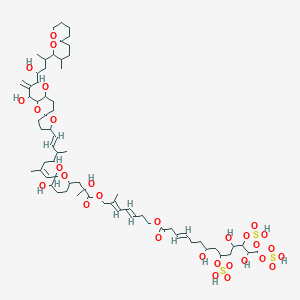

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)

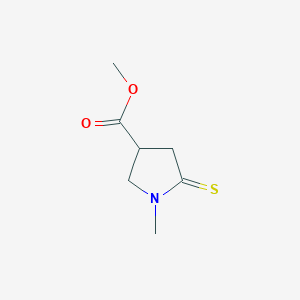

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

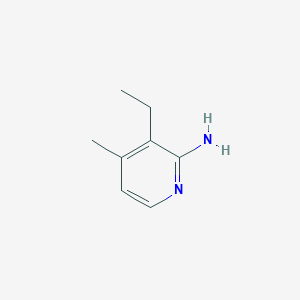

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

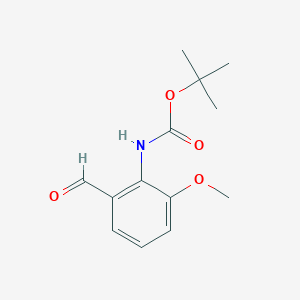

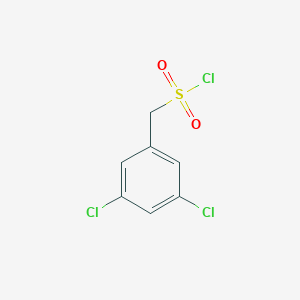

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)